ARD-2585

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

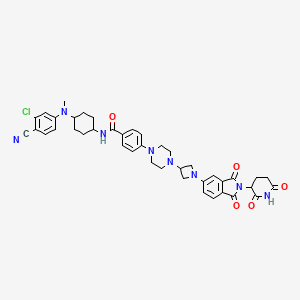

C41H43ClN8O5 |

|---|---|

Molecular Weight |

763.3 g/mol |

IUPAC Name |

N-[4-(3-chloro-4-cyano-N-methylanilino)cyclohexyl]-4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]benzamide |

InChI |

InChI=1S/C41H43ClN8O5/c1-46(30-9-4-26(22-43)35(42)21-30)28-10-5-27(6-11-28)44-38(52)25-2-7-29(8-3-25)47-16-18-48(19-17-47)32-23-49(24-32)31-12-13-33-34(20-31)41(55)50(40(33)54)36-14-15-37(51)45-39(36)53/h2-4,7-9,12-13,20-21,27-28,32,36H,5-6,10-11,14-19,23-24H2,1H3,(H,44,52)(H,45,51,53) |

InChI Key |

LUCHABJUYSYJAT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCN(CC3)C4CN(C4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC(=C(C=C8)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of ARD-2585

For Immediate Release

In the landscape of advanced prostate cancer therapeutics, a novel protagonist has emerged: ARD-2585. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the core mechanism of action of this compound, a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to combat androgen receptor (AR)-driven malignancies. This document will dissect the signaling pathways, present key quantitative data, and provide detailed experimental methodologies to facilitate a thorough understanding of this promising therapeutic agent.

Core Mechanism: Targeted Degradation of the Androgen Receptor

This compound operates as a bifunctional molecule, orchestrating the targeted destruction of the androgen receptor, a key driver of prostate cancer progression, particularly in castration-resistant prostate cancer (mCRPC). Unlike traditional AR antagonists that merely block the receptor's function, this compound eliminates the AR protein entirely.

The molecule's architecture is central to its function. It comprises two critical moieties connected by a linker:

-

An Androgen Receptor Ligand: This component of this compound is designed to specifically and potently bind to the androgen receptor.

-

A Cereblon E3 Ligase Ligand: This moiety engages with Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

The simultaneous binding of this compound to both the androgen receptor and Cereblon forms a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the androgen receptor. The poly-ubiquitinated AR is then recognized and degraded by the proteasome, leading to a significant reduction in intracellular AR protein levels.[1]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Figure 1: Mechanism of action of this compound.

Quantitative Potency and Efficacy

This compound has demonstrated exceptional potency in degrading the androgen receptor and inhibiting the growth of prostate cancer cells. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Degradation and Growth Inhibition

| Cell Line | AR Status | DC₅₀ (nM) | IC₅₀ (nM) |

| VCaP | AR Gene Amplification | ≤0.1 | 1.5 |

| LNCaP | AR Mutation (T878A) | ≤0.1 | 16.2 |

DC₅₀: Concentration for 50% maximal degradation of AR protein. IC₅₀: Concentration for 50% inhibition of cell growth. Data sourced from multiple studies.[2]

Experimental Protocols

To validate the mechanism of action of this compound, a series of key experiments were performed. The following section details the methodologies for these assays.

Cell Culture

VCaP and LNCaP prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Mechanism of Action Confirmation via Western Blotting

This experiment was designed to confirm that this compound-mediated AR degradation is dependent on the proteasome and the Cereblon E3 ligase.

Experimental Workflow:

Figure 2: Western blot experimental workflow.

Detailed Protocol:

-

Cell Seeding: VCaP and LNCaP cells were seeded in 6-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells were pre-treated for 2 hours with one of the following compounds:

-

DMSO (vehicle control)

-

AR inhibitor (e.g., enzalutamide, 10 µM) to demonstrate the necessity of AR binding.

-

Thalidomide (10 µM), a Cereblon ligand, to competitively inhibit this compound's binding to Cereblon.

-

MG-132 (3 µM), a proteasome inhibitor, to block proteasomal degradation.

-

MLN4924 (0.5 µM), an E1 neddylation inhibitor, to inhibit the activity of the cullin-RING E3 ligase complex.

-

-

This compound Treatment: After the pre-treatment period, cells were treated with 100 nM of this compound for 3 hours.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with a primary antibody against the androgen receptor. A primary antibody against GAPDH was used as a loading control.

-

The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the AR protein bands was quantified using densitometry and normalized to the corresponding GAPDH bands. The results were expressed as a percentage of the DMSO-treated control.

Expected Outcomes:

-

This compound alone: Significant reduction in AR protein levels.

-

AR inhibitor + this compound: Attenuation of AR degradation, as the AR binding site is occupied.

-

Thalidomide + this compound: Attenuation of AR degradation due to competition for Cereblon binding.

-

MG-132 + this compound: Rescue of AR protein levels, confirming proteasome-dependent degradation.

-

MLN4924 + this compound: Rescue of AR protein levels, confirming the involvement of the cullin-RING E3 ligase complex.

Conclusion

This compound represents a significant advancement in the targeted therapy of prostate cancer. Its mechanism of action, centered on the PROTAC-mediated degradation of the androgen receptor, offers a powerful strategy to overcome resistance to traditional AR antagonists. The potent in vitro activity, coupled with a well-defined and validated mechanism, underscores the therapeutic potential of this compound. This technical guide provides the foundational knowledge for further research and development of this promising molecule.

References

ARD-2585 PROTAC: A Technical Guide to a Potent Androgen Receptor Degrader

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] Developed for the potential treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a promising therapeutic strategy to overcome resistance to conventional AR antagonists.[1][2][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and methodologies for its evaluation.

Core Mechanism of Action

This compound is a bifunctional small molecule that consists of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex, and a linker that tethers these two ligands.[1][2] By simultaneously binding to both the AR protein and the E3 ligase, this compound forms a ternary complex. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[1][5] This degradation-based approach offers a distinct advantage over traditional AR inhibitors, which can be rendered ineffective by AR mutations or overexpression.[1]

In Vitro Activity

This compound has demonstrated exceptional potency in degrading AR and inhibiting the growth of prostate cancer cell lines.

Androgen Receptor Degradation

The degradation capacity of this compound was evaluated in VCaP and LNCaP prostate cancer cell lines. VCaP cells are known for AR gene amplification, while LNCaP cells harbor an AR T878A mutation, both of which are mechanisms of resistance to conventional therapies.

| Cell Line | DC50 (nM) | Dmax (%) | Reference |

| VCaP | ≤0.1 | >95% | [1] |

| LNCaP | ≤0.1 | Not Reported | [1] |

-

DC50 : The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of protein degradation achieved.

Anti-proliferative Activity

The ability of this compound to inhibit cancer cell growth was assessed in the same cell lines.

| Cell Line | IC50 (nM) | Reference |

| VCaP | 1.5 | [1][6] |

| LNCaP | 16.2 | [1][6] |

-

IC50 : The concentration of the compound that inhibits 50% of cell growth.

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound was further investigated in animal models.

Xenograft Tumor Growth Inhibition

In mice bearing VCaP xenograft tumors, orally administered this compound was shown to be more efficacious than the standard-of-care AR antagonist, enzalutamide, in inhibiting tumor growth.[1] Importantly, these studies reported no signs of toxicity in the treated mice.[1]

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including an oral bioavailability of 51% in mice, supporting its potential for oral administration in a clinical setting.[1][6][7] Tissue distribution studies in mice with VCaP xenografts demonstrated that this compound is extensively distributed to various tissues.[1]

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 51% | Mice | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Western Blotting for AR Degradation

This assay is fundamental to quantifying the degradation of the target protein.

Protocol Summary:

-

Cell Treatment: VCaP and LNCaP cells are cultured and then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the Androgen Receptor. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal, proportional to the amount of AR protein, is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to AR is quantified and normalized to a loading control (e.g., GAPDH) to determine the percentage of AR degradation relative to the vehicle-treated control.[5]

Cell Viability Assay

This assay measures the effect of the compound on cell proliferation.

Protocol Summary:

-

Cell Seeding: Prostate cancer cells (VCaP or LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Reagent: A reagent such as WST-8 is added to the wells.[8] This reagent is converted to a colored formazan product by metabolically active cells.

-

Measurement: The absorbance of the colored product is measured using a plate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to vehicle-treated control cells. The IC50 value is then determined by fitting the dose-response curve.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of the compound in a living organism.

Protocol Summary:

-

Tumor Implantation: Male immunodeficient mice (e.g., CB17 SCID) are subcutaneously injected with a suspension of VCaP cells mixed with Matrigel.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting to confirm AR degradation in the tumor tissue).

Conclusion

This compound is a highly potent, orally bioavailable PROTAC that effectively induces the degradation of the Androgen Receptor. Its ability to overcome resistance mechanisms associated with conventional AR antagonists, coupled with its promising in vivo efficacy and favorable pharmacokinetic profile, establishes this compound as a strong candidate for further development in the treatment of advanced prostate cancer.[1][6][9] The detailed experimental protocols outlined provide a framework for the continued investigation and evaluation of this and other novel protein degraders.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - figshare - Figshare [figshare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ARD-2585: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a novel, orally active, and exceptionally potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4] In the landscape of advanced prostate cancer therapies, particularly for metastatic castration-resistant prostate cancer (mCRPC), AR signaling remains a critical driver of tumor progression.[1][5] Conventional androgen receptor antagonists like enzalutamide face challenges with the emergence of resistance mechanisms, including AR gene amplification and mutations.[1] PROTACs like this compound offer a distinct therapeutic strategy by inducing the degradation of the AR protein rather than merely inhibiting it, thereby potentially overcoming these resistance mechanisms.[5][6][7][8] This technical guide provides a comprehensive overview of the this compound androgen receptor degradation pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Mechanism of Action: The PROTAC Pathway

This compound functions as a bifunctional molecule, tethering the androgen receptor to the E3 ubiquitin ligase cereblon (CRBN).[1][9] This induced proximity facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.[1] This process is dependent on the ubiquitin-proteasome system, as demonstrated by experiments showing that the degradation of AR by this compound is blocked by a proteasome inhibitor (MG-132), a cereblon ligand (thalidomide), and a neddylation E1 enzyme inhibitor (MLN4924).[1][10]

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. androgen-receptor-degradation-by-the-proteolysis-targeting-chimera-arcc-4-outperforms-enzalutamide-in-cellular-models-of-prostate-cancer-drug-resistance - Ask this paper | Bohrium [bohrium.com]

- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

ARD-2585 and Cereblon E3 Ligase Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3] It represents a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional AR antagonists like enzalutamide.[1][4] This technical guide provides an in-depth overview of the interaction between this compound and the Cereblon (CRBN) E3 ligase, the core mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a heterobifunctional molecule, comprising a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon E3 ubiquitin ligase complex.[1][3] This dual-binding capacity facilitates the formation of a ternary complex between the AR, this compound, and the CRBN E3 ligase.[1] Once this complex is formed, the E3 ligase ubiquitinates the AR, marking it for degradation by the proteasome.[1] This degradation of the AR protein effectively shuts down androgen signaling pathways that drive the growth of prostate cancer cells.[1] The mechanism is dependent on Cereblon, as co-treatment with the Cereblon ligand thalidomide competitively inhibits this compound-induced AR degradation.[1]

References

The Structure-Activity Relationship of ARD-2585: A Deep Dive into a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

ARD-2585 has emerged as a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver in the progression of advanced prostate cancer.[1][2][3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies used in its development and visualizing its mechanism of action.

Core Concept: A Bifunctional Approach to Protein Degradation

This compound is a bifunctional molecule, a hallmark of PROTACs. It comprises three key components: a ligand that binds to the target protein (the androgen receptor), a ligand that recruits an E3 ubiquitin ligase (in this case, cereblon), and a chemical linker that connects these two functional ends.[1][2] This design facilitates the formation of a ternary complex between the androgen receptor and the cereblon E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The signaling pathway below illustrates the mechanism by which this compound induces the degradation of the androgen receptor.

Caption: Mechanism of action of this compound as a PROTAC degrader.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications of its three core components to optimize its potency and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of structural changes on AR degradation and cell growth inhibition in prostate cancer cell lines.

Table 1: Impact of Linker Length on AR Degradation

| Compound | Linker Modification | DC50 (nM) in VCaP cells | Dmax (%) in VCaP cells |

| 11 | 5 non-hydrogen atoms | 1.0 | 85 |

| 12 | 6 non-hydrogen atoms (addition of one methylene group to 11) | 1.1 | 89 |

| ARV-110 | Reference Compound | 1.6 | 98 |

Data sourced from a 2021 study in the Journal of Medicinal Chemistry.[1]

Table 2: SAR of the AR Antagonist Moiety

| Compound | R Group Modification | AR Degradation DC50 (nM) in VCaP cells |

| 26 | (Structure not detailed in abstract) | Potent Lead Compound |

| 45 | (Structure not detailed in abstract) | 7.5 |

| This compound (43) | (Structure not detailed in abstract) | ≤0.1 |

Data represents a selection from a broader SAR study. The full table in the source publication details numerous modifications.[1]

Biological Activity of this compound

This compound demonstrates exceptional potency in degrading the androgen receptor and inhibiting the growth of prostate cancer cells.

Table 3: In Vitro Activity of this compound

| Cell Line | Genotype | This compound DC50 (nM) | This compound IC50 (nM) |

| VCaP | AR gene amplification | ≤0.1[1][3][7] | 1.5[1][3][7] |

| LNCaP | AR mutation | ≤0.1[1][3][7] | 16.2[1][3][7] |

Furthermore, this compound is effective in reducing AR protein levels at various time points. In VCaP cells, treatment with 100 nM this compound for 3 hours resulted in a significant reduction in AR protein levels.[8]

Experimental Protocols

The characterization of this compound and its analogs involved a series of key in vitro experiments. The generalized workflow for these experiments is depicted below.

Caption: Generalized experimental workflow for in vitro PROTAC evaluation.

Detailed Methodologies

Cell Culture: VCaP and LNCaP prostate cancer cell lines were utilized.[1] These cell lines are crucial models as VCaP exhibits AR gene amplification and LNCaP contains an AR mutation, both of which are mechanisms of resistance to traditional AR antagonists.[1]

Western Blotting for AR Degradation:

-

Prostate cancer cells (VCaP or LNCaP) were seeded in appropriate culture plates.

-

Cells were pre-treated for 2 hours with control compounds, including DMSO (vehicle), an AR inhibitor, a cereblon ligand (thalidomide), a proteasome inhibitor (MG-132), and an E1 neddylation inhibitor (MLN4924).[6]

-

Following pre-treatment, cells were treated with this compound at specified concentrations (e.g., 100 nM) for a designated time (e.g., 3 hours).[6]

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with a primary antibody specific for the androgen receptor. A loading control, such as GAPDH, was also probed to ensure equal protein loading.[6]

-

The membrane was then incubated with a secondary antibody conjugated to a detectable marker.

-

Protein bands were visualized, and the intensity was quantified to determine the extent of AR degradation relative to controls.

Cell Growth Inhibition Assay: The half-maximal inhibitory concentration (IC50) for cell growth was determined using standard cell viability assays. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The specific assay used was not detailed in the provided search results, but common methods include MTT or CellTiter-Glo assays.

In Vivo Efficacy and Pharmacokinetics

In addition to its potent in vitro activity, this compound has demonstrated favorable pharmacokinetic properties and in vivo efficacy. It has an oral bioavailability of 51% in mice.[1][3][7] In a VCaP xenograft tumor model in mice, this compound was more efficacious than the established AR antagonist enzalutamide in inhibiting tumor growth and did not show any signs of toxicity.[1][3][7]

Conclusion

This compound is a testament to the power of rational drug design in the development of PROTAC degraders. The systematic exploration of its structure-activity relationship has led to a compound with exceptional potency against the androgen receptor, significant anti-proliferative effects in prostate cancer cell lines, and promising in vivo efficacy and safety profiles.[1][3][7] As such, this compound stands as a promising candidate for further investigation in the treatment of advanced prostate cancer.[1][3][7]

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

ARD-2585: A Technical Whitepaper on a Potent Androgen Receptor PROTAC Degrader

Abstract

ARD-2585 is an orally bioavailable, exceptionally potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). Developed for the treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a promising therapeutic strategy to overcome resistance to traditional AR antagonists. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, often driven by persistent androgen receptor (AR) signaling despite androgen deprivation therapies.[1] Resistance mechanisms frequently involve AR gene amplification, mutations, or the expression of AR variants, rendering conventional AR antagonists like enzalutamide ineffective.[1] this compound emerges from a novel therapeutic class of selective androgen receptor degraders (SARDs) that co-opt the cell's natural protein disposal machinery to eliminate the AR protein entirely, rather than merely inhibiting its function.[1][2] This approach offers a potential advantage in circumventing known resistance mechanisms. This compound is a bifunctional molecule that links an AR antagonist to a ligand for the cereblon E3 ubiquitin ligase complex, thereby targeting the AR for proteasomal degradation.[2]

Discovery and Design

The development of this compound was part of a broader effort to create potent and orally active PROTAC AR degraders.[1] The design of a PROTAC molecule involves three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker to connect them.[1] For this compound, a non-steroidal AR antagonist was coupled with a ligand for cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] The rationale for using a cereblon ligand was based on the favorable physicochemical and pharmacokinetic properties of established ligands like thalidomide and lenalidomide.[1] Structure-activity relationship (SAR) studies focused on optimizing the linker length and composition to achieve maximal potency and efficacy in AR degradation.[1]

Mechanism of Action

This compound functions by inducing the selective degradation of the androgen receptor. The molecule's AR antagonist component binds to the AR, while the cereblon ligand moiety recruits the CRBN E3 ligase complex. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The result is a significant reduction in cellular AR protein levels, thereby inhibiting AR signaling and the growth of AR-dependent cancer cells.

References

ARD-2585: A Technical Overview of a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3] As a bifunctional molecule, this compound represents a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional anti-androgen therapies.[1][3] This document provides a comprehensive technical guide on the pharmacological properties of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used in its preclinical evaluation.

Mechanism of Action

This compound operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system to eliminate the androgen receptor. The molecule consists of two key moieties: one that binds to the androgen receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding brings the androgen receptor into close proximity with the E3 ligase, leading to the ubiquitination of the AR protein. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the androgen receptor. This targeted degradation of AR effectively shuts down androgen signaling pathways that are critical for the growth and survival of prostate cancer cells.

Pharmacological Properties

This compound has demonstrated exceptional potency and favorable pharmacokinetic properties in preclinical studies.

In Vitro Activity

The in vitro efficacy of this compound was evaluated in prostate cancer cell lines. The compound induced potent degradation of the androgen receptor and inhibited cell growth at nanomolar concentrations.

| Parameter | VCaP Cell Line | LNCaP Cell Line | Reference |

| DC50 (nM) | ≤0.1 | ≤0.1 | [1][2] |

| IC50 (nM) | 1.5 | 16.2 | [1][2] |

-

DC50 : The concentration of the drug that results in 50% degradation of the target protein.

-

IC50 : The concentration of the drug that inhibits 50% of a biological process (in this case, cell growth).

In Vivo Activity & Pharmacokinetics

In vivo studies in a mouse xenograft model of human prostate cancer have shown that this compound is more effective at inhibiting tumor growth than the standard-of-care anti-androgen drug, enzalutamide.[1][2] this compound exhibits excellent oral bioavailability.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 51% | Mouse | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Lines and Culture

-

VCaP and LNCaP Cells: Human prostate cancer cell lines VCaP and LNCaP were used. These cells are known to be sensitive to androgen signaling.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

This protocol was used to determine the extent of androgen receptor degradation following treatment with this compound.

-

Cell Treatment: VCaP or LNCaP cells were treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with a primary antibody specific for the androgen receptor overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the androgen receptor was quantified and normalized to a loading control (e.g., GAPDH or β-actin).

VCaP Xenograft Model for In Vivo Efficacy

This animal model was utilized to assess the anti-tumor activity of this compound in a living organism.

-

Animal Model: Male severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: VCaP cells were suspended in Matrigel and subcutaneously injected into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.

-

Treatment: Once tumors reached a specified size, mice were randomized into treatment and control groups. This compound was administered orally.

-

Efficacy Assessment: Tumor growth was monitored throughout the study. At the end of the study, tumors were excised and weighed.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. Upon binding to androgens, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA and regulates the transcription of target genes involved in cell proliferation and survival. This compound-mediated degradation of the AR effectively blocks this signaling cascade.

Conclusion

This compound is a highly potent and orally active androgen receptor PROTAC degrader with a promising preclinical profile. Its novel mechanism of action, which leads to the targeted destruction of the androgen receptor, offers a potential new therapeutic avenue for patients with advanced prostate cancer, including those who have developed resistance to current treatments. The data presented in this technical guide underscore the potential of this compound as a next-generation therapeutic for androgen-driven malignancies. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ARD-2585 Target Validation in Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARD-2585 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a critical driver of prostate cancer progression. This document provides a comprehensive technical overview of the target validation of this compound in preclinical models of prostate cancer. It includes a detailed analysis of its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its validation. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.

Introduction: The Androgen Receptor in Prostate Cancer

The Androgen Receptor (AR) is a ligand-activated transcription factor and a well-established therapeutic target in prostate cancer. In the majority of prostate cancers, including castration-resistant prostate cancer (CRPC), the AR signaling pathway remains a key driver of tumor growth and survival. While current anti-androgen therapies, such as enzalutamide, have shown clinical benefit, the development of resistance is a major challenge. This resistance can be mediated by various mechanisms, including AR gene amplification, mutations in the AR ligand-binding domain, and the expression of AR splice variants that lack the ligand-binding domain.

Targeted protein degradation using PROTACs represents a novel therapeutic strategy to overcome these resistance mechanisms. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a PROTAC that has been specifically designed to target the AR for degradation.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two ligands. By simultaneously binding to both AR and CRBN, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the AR. This proximity enables the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling.

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy of this compound

The in vitro activity of this compound was evaluated in prostate cancer cell lines that represent different aspects of the disease, including androgen-sensitive and castration-resistant models.

AR Degradation Potency

The ability of this compound to induce the degradation of the Androgen Receptor was assessed in VCaP (androgen-sensitive, AR amplification) and LNCaP (androgen-sensitive, AR T878A mutation) prostate cancer cell lines. The half-maximal degradation concentration (DC50) was determined by treating the cells with increasing concentrations of this compound and measuring the remaining AR protein levels by Western blot.

| Cell Line | AR Status | This compound DC50 (nM) |

| VCaP | Amplification | ≤0.1[1] |

| LNCaP | T878A Mutation | ≤0.1[1] |

Table 1: In vitro AR degradation potency of this compound in prostate cancer cell lines.

Anti-proliferative Activity

The anti-proliferative effect of this compound was evaluated by measuring the half-maximal inhibitory concentration (IC50) in VCaP and LNCaP cells using a cell viability assay.

| Cell Line | This compound IC50 (nM) |

| VCaP | 1.5[1] |

| LNCaP | 16.2[1] |

Table 2: In vitro anti-proliferative activity of this compound in prostate cancer cell lines.

In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a VCaP xenograft mouse model, a well-established model for studying AR-dependent prostate cancer.

Tumor Growth Inhibition

Oral administration of this compound demonstrated superior efficacy in inhibiting tumor growth compared to the standard-of-care anti-androgen, enzalutamide.[1]

| Treatment Group | Dose | Route | Tumor Growth Inhibition (%) |

| Vehicle | - | Oral | 0 |

| Enzalutamide | 10 mg/kg, QD | Oral | Not explicitly quantified, but less than this compound |

| This compound | 10 mg/kg, QD | Oral | More efficacious than enzalutamide[1] |

Table 3: In vivo efficacy of this compound in a VCaP xenograft model.

Pharmacokinetics and Safety

This compound exhibited excellent pharmacokinetic properties in mice, with an oral bioavailability of 51%.[1] Importantly, the administration of this compound did not result in any observable signs of toxicity in the treated mice.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

VCaP and LNCaP prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

Figure 2: Experimental workflow for Western blotting.

Protocol:

-

Cell Lysis: Cells were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTS Assay)

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

-

MTS Reagent Addition: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well and incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Xenograft Study

Figure 3: Experimental workflow for in vivo xenograft study.

Protocol:

-

Animal Model: Male severe combined immunodeficient (SCID) mice were used for the study.

-

Tumor Cell Implantation: VCaP cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flanks of the mice.

-

Treatment: Once the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment groups and treated daily by oral gavage with vehicle, enzalutamide (10 mg/kg), or this compound (10 mg/kg).

-

Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

-

Endpoint: The study was terminated when the tumors in the vehicle control group reached a predetermined size. Tumors were then excised, weighed, and processed for further analysis.

Conclusion

The preclinical data strongly support the validation of the Androgen Receptor as the target of this compound in prostate cancer. This compound demonstrates exceptional potency in degrading AR and inhibiting the proliferation of prostate cancer cells in vitro. Furthermore, its superior in vivo efficacy and favorable safety profile in a xenograft model highlight its potential as a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms of the disease. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this and other targeted protein degraders.

References

The PROTAC ARD-2585: A Technical Guide to its Basic Research Applications in Advanced Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer progression.[1][2] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, experimental protocols, and preclinical efficacy. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in the study and development of novel therapies for advanced, castration-resistant prostate cancer (CRPC).

Introduction: The Role of Androgen Receptor in Prostate Cancer

The Androgen Receptor (AR) is a crucial therapeutic target in prostate cancer.[1] However, the efficacy of AR antagonists is often limited by the development of resistance, frequently through mechanisms such as AR gene amplification and mutation.[1] PROTACs represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural protein disposal system to induce its degradation.[3] this compound is a bifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the cereblon E3 ubiquitin ligase complex.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR, offering a promising strategy to overcome resistance to traditional AR inhibitors.[1]

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to induce the degradation of the Androgen Receptor. The molecule is designed with two key binding moieties connected by a linker. One end of this compound binds to the Androgen Receptor, while the other end binds to the E3 ubiquitin ligase, cereblon (CRBN). This binding brings the AR into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin molecules to the AR. The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple AR proteins.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Understanding PROTACs: An In-depth Technical Guide to ARD-2585

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2] Developed as a potential therapeutic for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), this compound offers a novel mechanism of action compared to traditional AR antagonists.[1][3] This guide provides a comprehensive technical overview of this compound, summarizing key data and experimental methodologies.

Mechanism of Action

This compound functions as a bifunctional molecule. It is comprised of a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] These two elements are connected by a chemical linker. This unique structure allows this compound to bring the AR into close proximity with the E3 ligase, leading to the ubiquitination of the AR. The ubiquitin-tagged AR is then recognized and degraded by the proteasome.[1] This degradation-based approach aims to overcome resistance mechanisms associated with traditional AR inhibitors, such as AR gene amplification and mutations.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

In Vitro Activity

| Parameter | VCaP Cell Line | LNCaP Cell Line | Reference |

| DC50 (Degradation) | ≤0.1 nM | ≤0.1 nM | [1][2][4] |

| IC50 (Growth Inhibition) | 1.5 nM | 16.2 nM | [1][2][4] |

| Dmax (Maximum Degradation) | >95% | >90% | [1] |

In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Value | Reference |

| Oral Bioavailability | 51% | [1][2][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Western Blotting for AR Degradation

Objective: To quantify the degradation of Androgen Receptor protein levels in cancer cell lines following treatment with this compound.

-

Cell Culture and Treatment: VCaP and LNCaP prostate cancer cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for the Androgen Receptor. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.[1]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The level of AR protein is normalized to the loading control.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits the growth of prostate cancer cell lines by 50% (IC50).

-

Cell Seeding: VCaP and LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 5 days).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Animal Model: Male CB17 SCID mice are used for the study.[1]

-

Tumor Implantation: VCaP cells are mixed with Matrigel and injected subcutaneously into the flanks of the mice.[1]

-

Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses daily for a defined treatment period (e.g., 3 weeks).[1] A vehicle control and a positive control (e.g., enzalutamide) are typically included.[1]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[5]

-

Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Preclinical Development and Future Outlook

This compound has demonstrated significant potency and efficacy in preclinical models of prostate cancer.[1][2][4] Its ability to effectively degrade the Androgen Receptor, coupled with its favorable oral bioavailability in mice, positions it as a promising candidate for further development.[1][2][4] As of late 2025, this compound is in the preclinical stage of development.[6] While other PROTAC AR degraders like ARV-110 have advanced to clinical trials, the continued investigation of this compound and similar molecules is crucial for expanding the therapeutic arsenal against advanced prostate cancer.[1][7] Future studies will likely focus on comprehensive toxicology assessments and pharmacokinetic profiling in additional species to support a potential Investigational New Drug (IND) application.[8]

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

ARD-2585: Application Notes and Protocols for Androgen Receptor Degradation in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] As a bifunctional molecule, this compound links an AR antagonist to a ligand for the E3 ubiquitin ligase cereblon, thereby recruiting the cellular ubiquitin-proteasome system to target AR for degradation.[2][4] This mechanism offers a promising therapeutic strategy for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[1][5] These application notes provide detailed protocols for the in vitro use of this compound in prostate cancer cell culture models.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in two common prostate cancer cell lines, VCaP (androgen-sensitive, with AR gene amplification) and LNCaP (androgen-sensitive, with a T878A AR mutation).

Table 1: this compound Degradation and Inhibition Potency

| Cell Line | DC₅₀ (nM) | IC₅₀ (nM) |

| VCaP | ≤ 0.1 | 1.5 |

| LNCaP | ≤ 0.1 | 16.2 |

DC₅₀: The concentration of this compound required to degrade 50% of the AR protein. IC₅₀: The concentration of this compound required to inhibit 50% of cell growth. Data sourced from Xiang et al., 2021.[1][3][5][6]

Table 2: Time-Dependent AR Protein Reduction by this compound (100 nM)

| Time Point | AR Protein Reduction in VCaP cells (%) |

| 3 hours | 78% |

| 6 hours | 60% |

| 24 hours | Not specified in the provided context |

| Data interpretation based on available information which states a 78% reduction at 3 hours and 60% at 6 hours.[3] |

Signaling Pathway and Mechanism of Action

This compound operates through the ubiquitin-proteasome pathway to induce the degradation of the Androgen Receptor. The diagram below illustrates the mechanism of action.

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

Experimental Protocols

Cell Culture

Prostate cancer cell lines should be maintained in appropriate media and conditions to ensure experimental reproducibility.

-

Cell Lines:

-

Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS).[1]

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[1]

This compound Preparation

-

Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations may be required.[2]

-

Storage: Store the stock solution at -20°C or -80°C for long-term use.[2] Avoid repeated freeze-thaw cycles.

Cell Viability Assay (WST-8 Assay)

This protocol is for assessing the effect of this compound on cell proliferation.

Caption: Workflow for determining cell viability using the WST-8 assay.

Detailed Steps:

-

Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plates for a period of 72 hours at 37°C.

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, or until a visible color change is observed.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value by plotting a dose-response curve.

Western Blotting for AR Degradation

This protocol is to quantify the degradation of the Androgen Receptor following this compound treatment.

Caption: Workflow for Western Blot analysis of AR protein levels.

Detailed Steps:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 3, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ to determine the percentage of AR degradation relative to the loading control.[1]

Conclusion

This compound is a highly effective PROTAC degrader of the Androgen Receptor. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in relevant prostate cancer cell models. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the evaluation of this promising therapeutic agent.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for ARD-2585 in VCaP and LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] As a bifunctional molecule, this compound engages both the AR and the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action offers a promising therapeutic strategy for advanced prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[2][3] These application notes provide detailed protocols for the use of this compound in two common prostate cancer cell lines, VCaP and LNCaP.

VCaP cells are characterized by the amplification of the AR gene, while LNCaP cells harbor a T878A mutation in the AR ligand-binding domain. Both cell lines are crucial models for studying AR signaling and resistance in prostate cancer.

Data Summary

This compound demonstrates exceptional potency in both VCaP and LNCaP cell lines, effectively inducing AR degradation and inhibiting cell growth at nanomolar concentrations.

| Cell Line | Parameter | Value (nM) | Reference |

| VCaP | DC50 (AR Degradation) | ≤0.1 | [2] |

| IC50 (Cell Growth Inhibition) | 1.5 | [2] | |

| LNCaP | DC50 (AR Degradation) | ≤0.1 | [2] |

| IC50 (Cell Growth Inhibition) | 16.2 | [2] |

Signaling Pathway and Mechanism of Action

This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of the Androgen Receptor.

Caption: this compound forms a ternary complex with AR and Cereblon, leading to AR ubiquitination and proteasomal degradation.

Experimental Protocols

Cell Culture of VCaP and LNCaP Cells

Materials:

-

VCaP and LNCaP cells

-

For VCaP: DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)

-

For LNCaP: RPMI-1640 medium supplemented with 10% FBS

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Maintain both cell lines in a humidified incubator at 37°C with 5% CO2.

-

For routine passaging, aspirate the culture medium and wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells (typically 1-2 mL for a T75 flask).

-

Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 4-5 volumes of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density. For VCaP cells, a seeding density of 1.5 x 105 cells/mL is recommended, and for LNCaP cells, 1 x 105 cells/mL.

Cell Viability Assay (WST-8)

This protocol is to determine the IC50 value of this compound.

Caption: Workflow for determining cell viability using the WST-8 assay.

Materials:

-

VCaP or LNCaP cells

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

WST-8 assay kit (e.g., CCK-8)

-

Microplate reader

Protocol:

-

Seed 5,000 - 10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Western Blot for AR Degradation

This protocol is to confirm the degradation of the Androgen Receptor by this compound.

Materials:

-

VCaP or LNCaP cells

-

6-well cell culture plates

-

This compound

-

RIPA Lysis and Extraction Buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-AR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed VCaP or LNCaP cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for various time points (e.g., 3, 6, 12, 24 hours). A common concentration used is 100 nM.[5]

-

To investigate the mechanism of degradation, pre-treat cells for 2 hours with the following inhibitors before adding this compound (100 nM) for 3 hours:[5]

-

AR inhibitor (e.g., Enzalutamide, 10 µM)

-

Cereblon ligand (e.g., Thalidomide, 10 µM)

-

Proteasome inhibitor (e.g., MG-132, 10 µM)

-

Neddylation inhibitor (e.g., MLN4924, 1 µM)

-

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of AR degradation.

Troubleshooting

-

Low cell viability: Ensure proper cell culture techniques and check for contamination. Optimize seeding density.

-

Inconsistent WST-8 results: Ensure accurate serial dilutions and consistent incubation times. Check for bubbles in the wells before reading the plate.

-

No AR degradation in Western Blot: Confirm the activity of this compound. Ensure complete cell lysis and proper protein transfer. Optimize antibody concentrations and incubation times.

Conclusion

This compound is a highly effective degrader of the Androgen Receptor in both VCaP and LNCaP prostate cancer cell lines. The provided protocols offer a framework for researchers to investigate the effects of this compound on cell viability and AR signaling. These studies are crucial for the further development of this compound as a potential therapeutic for advanced prostate cancer.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for ARD-2585 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] This molecule represents a promising therapeutic strategy for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with conventional AR antagonists.[1][3] this compound functions by recruiting the cereblon E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models.[1][5] These application notes provide detailed protocols and dosage information for the use of this compound in in vivo xenograft studies based on published data.

Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | AR Status | DC₅₀ (nM) | IC₅₀ (nM) |

| VCaP | AR Gene Amplification | ≤0.1 | 1.5 |

| LNCaP | AR Mutation (T878A) | ≤0.1 | 16.2 |

Data sourced from Xiang et al., 2021.[1][5][6]

Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | - | Oral | Daily | - | - |

| This compound | 10 | Oral | Daily | 54.9 | < 0.0001 |

| This compound | 20 | Oral | Daily | 74.3 | < 0.0001 |

| This compound | 40 | Oral | Daily | 65.9 | < 0.0001 |

| Enzalutamide | 40 | Oral | Daily | 45.0 | 0.0058 |

Efficacy data from a 37-day study.[4] Data sourced from Xiang et al., 2021.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound as a PROTAC.

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

Experimental Protocols

VCaP Xenograft Model Protocol

This protocol outlines the procedure for establishing and utilizing a VCaP xenograft model to evaluate the in vivo efficacy of this compound.

1. Cell Culture:

-

Culture VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Husbandry:

-

Use male SCID (Severe Combined Immunodeficiency) or other immunocompromised mice, typically 6-8 weeks old.

-

House animals in a pathogen-free environment with ad libitum access to food and water.

-

Allow for an acclimatization period of at least one week before the start of the experiment.

3. Tumor Implantation:

-

Resuspend harvested VCaP cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10⁷ cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

4. Treatment Protocol:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

-

Administer this compound orally at doses ranging from 10 to 40 mg/kg daily.[4]

-

The control group should receive the vehicle only.

-

A positive control group, such as enzalutamide (40 mg/kg, oral, daily), can be included for comparison.[4]

5. Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the general health and behavior of the animals daily for any signs of toxicity.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study (e.g., after 37 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., Western blotting for AR levels, immunohistochemistry).

Experimental Workflow

The following diagram illustrates the workflow for an in vivo xenograft study with this compound.

Caption: Workflow for this compound evaluation in a xenograft model.

Conclusion

This compound is a highly effective AR degrader with significant anti-tumor activity in preclinical prostate cancer models. The provided protocols and data serve as a guide for researchers designing and conducting in vivo xenograft studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Item - Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - figshare - Figshare [figshare.com]

ARD-2585 Administration in Mice: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4][5][6] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action makes this compound a promising therapeutic candidate for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), where AR signaling remains a key driver of tumor growth.[1][7] Preclinical studies in mice have demonstrated the efficacy of this compound in inhibiting tumor growth through both oral and intravenous administration routes.[1] This document provides detailed application notes and protocols for the administration of this compound in mice, based on published preclinical data.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice